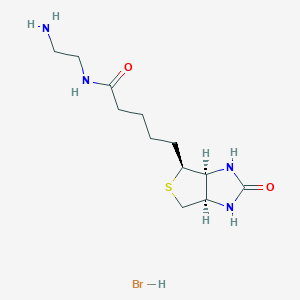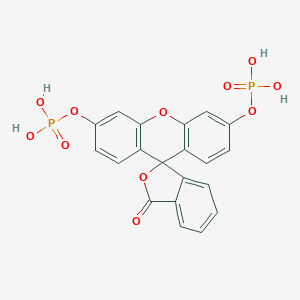
3,6-Fluorescein diphosphate
Vue d'ensemble
Description
3,6-Fluorescein diphosphate is a fluorescent dye that is commonly used in biochemical research. It is a derivative of fluorescein and is often referred to as FDP. This compound is used to study enzyme kinetics, enzyme activity, and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 3,6-Fluorescein diphosphate is based on the hydrolysis of the phosphate group by the enzyme. The hydrolysis of the phosphate group results in the release of fluorescein, which emits a green fluorescence when excited by light. The fluorescence intensity of the product is proportional to the rate of the enzyme-catalyzed reaction.
Effets Biochimiques Et Physiologiques
3,6-Fluorescein diphosphate has no known biochemical or physiological effects. It is a non-toxic compound that is commonly used in biochemical research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-Fluorescein diphosphate in lab experiments include its high sensitivity, low background fluorescence, and ease of use. It is also a non-toxic compound that is compatible with a wide range of buffer systems. The limitations of using 3,6-Fluorescein diphosphate include its limited stability in aqueous solutions, and the potential for interference from other fluorescent compounds.
Orientations Futures
There are several future directions for the use of 3,6-Fluorescein diphosphate in scientific research. One area of research is the development of new assays for enzyme activity and protein-protein interactions. Another area of research is the use of 3,6-Fluorescein diphosphate in imaging studies to visualize enzyme activity and protein-protein interactions in living cells. Additionally, there is potential for the development of new derivatives of 3,6-Fluorescein diphosphate that have improved stability and sensitivity.
Méthodes De Synthèse
The synthesis of 3,6-Fluorescein diphosphate involves the reaction of fluorescein with phosphorus oxychloride and triethylamine. The reaction produces a yellow-orange powder that is soluble in water. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
3,6-Fluorescein diphosphate is used in a variety of scientific research applications. It is commonly used to study enzyme kinetics and enzyme activity. This compound is used to measure the rate of enzyme-catalyzed reactions by monitoring the fluorescence intensity of the product. It is also used to study protein-protein interactions and protein-ligand interactions. 3,6-Fluorescein diphosphate has been used to study the activity of enzymes such as phosphatases, kinases, and esterases.
Propriétés
IUPAC Name |
(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11P2/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27/h1-10H,(H2,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZBXSAKACGTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O11P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159003 | |
| Record name | 3,6-Fluorescein diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Fluorescein diphosphate | |
CAS RN |
134869-03-7 | |
| Record name | 3,6-Fluorescein diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134869037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Fluorescein diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)

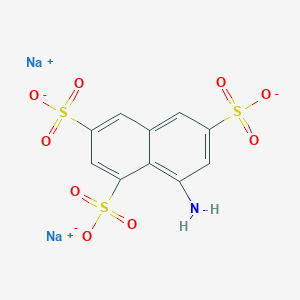
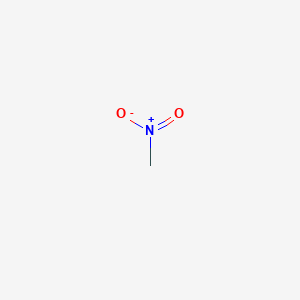
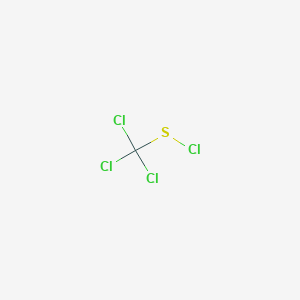
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)




